(2R)-1-Butylazetidine-2-carboxylic acid

Chiral amino acid Enantiomeric purity Peptidomimetic

(2R)-1-Butylazetidine-2-carboxylic acid (CAS 255883-25-1; MF: C₈H₁₅NO₂; MW: 157.21 g/mol) is a chiral, non‑proteinogenic amino acid derivative comprising a strained azetidine (four‑membered nitrogen heterocycle) ring bearing a carboxylic acid at the 2‑position and an n‑butyl substituent on the ring nitrogen. The compound possesses a defined (R)‑configuration at the α‑carbon, a calculated density of ~1.085 g/cm³, and a predicted boiling point of ~257.5 °C.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 255883-25-1
Cat. No. B11918443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-Butylazetidine-2-carboxylic acid
CAS255883-25-1
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCCCN1CCC1C(=O)O
InChIInChI=1S/C8H15NO2/c1-2-3-5-9-6-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1
InChIKeyXAXHKUOUSXLZKK-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-1-Butylazetidine-2-carboxylic acid (CAS 255883-25-1): A Chiral, N‑Alkylated Azetidine‑2‑carboxylic Acid Scaffold for Medicinal Chemistry and Peptidomimetic Design


(2R)-1-Butylazetidine-2-carboxylic acid (CAS 255883-25-1; MF: C₈H₁₅NO₂; MW: 157.21 g/mol) is a chiral, non‑proteinogenic amino acid derivative comprising a strained azetidine (four‑membered nitrogen heterocycle) ring bearing a carboxylic acid at the 2‑position and an n‑butyl substituent on the ring nitrogen . The compound possesses a defined (R)‑configuration at the α‑carbon, a calculated density of ~1.085 g/cm³, and a predicted boiling point of ~257.5 °C . Azetidine‑2‑carboxylic acid scaffolds are recognized as constrained proline mimetics, with the four‑membered ring imparting distinct conformational restrictions relative to the five‑membered proline ring [1]. The N‑butyl group further modulates lipophilicity and steric profile, differentiating this compound from the parent, unsubstituted azetidine‑2‑carboxylic acid.

Why Simple Substitution of (2R)-1-Butylazetidine-2-carboxylic acid with Other Azetidine‑2‑carboxylates or Proline Analogs Compromises Conformational Integrity and Experimental Reproducibility


Azabeterocyclic amino acid scaffolds are not interchangeable in structure‑based design or synthetic peptide chemistry. The (2R)‑stereochemistry and N‑butyl substitution of this compound confer a unique conformational bias that cannot be replicated by the (2S)‑enantiomer (CAS 255882‑99‑6), the unsubstituted azetidine‑2‑carboxylic acid (Aze), or alternative N‑alkyl analogs such as the N‑tert‑butyl derivative . Literature on related 2‑alkyl‑azetidine‑2‑carboxylic acids demonstrates that the size of the N‑alkyl group and the absolute configuration at C‑2 govern both the preferred secondary structure (e.g., γ‑turn vs. β‑turn induction) and the physicochemical properties (e.g., lipophilicity) of derived peptides and small molecules [1][2]. Substitution with a racemic mixture or an enantiomer of opposite handedness yields a distinct conformational ensemble and may eliminate or invert desired biological activity [3]. The following quantitative evidence sections document the specific, measurable points of differentiation that justify the selection of (2R)‑1‑butylazetidine‑2‑carboxylic acid over its closest structural analogs.

Quantitative Differentiation of (2R)-1-Butylazetidine-2-carboxylic acid (CAS 255883-25-1) from Structural Analogs: Head‑to‑Head and Cross‑Study Comparisons


Stereochemical Identity: (2R)-1-Butylazetidine-2-carboxylic acid vs. (2S)-1-Butylazetidine-2-carboxylic acid

(2R)-1-Butylazetidine-2-carboxylic acid is the enantiomerically pure (R)-isomer, whereas the (2S)-enantiomer bears the opposite absolute configuration at the α‑carbon . The two enantiomers are distinct chemical entities with non‑superimposable mirror‑image structures. In peptidomimetic applications, the (R)- vs. (S)-configuration of azetidine‑2‑carboxylic acid residues dictates the handedness of the turn conformation and, consequently, the spatial presentation of pharmacophoric elements [1]. Procurement of the correct enantiomer is essential to maintain target‑binding geometry and biological readouts.

Chiral amino acid Enantiomeric purity Peptidomimetic Stereoselective synthesis

N‑Alkyl Chain Lipophilicity and Steric Profile: (2R)-1-Butylazetidine-2-carboxylic acid vs. Unsubstituted Azetidine‑2‑carboxylic acid

The presence of an n‑butyl substituent on the azetidine nitrogen of (2R)-1-Butylazetidine-2-carboxylic acid increases lipophilicity and steric bulk relative to the parent, unsubstituted azetidine‑2‑carboxylic acid (Aze; CAS 2133‑34‑8 or 2517‑04‑6) . The calculated LogP (octanol‑water partition coefficient) for the target compound is 1.15 , whereas the experimental LogP for unsubstituted Aze is approximately –3.0 [1]. This difference of >4 log units indicates that the N‑butylated compound is substantially more lipophilic and therefore exhibits greater predicted passive membrane permeability and altered aqueous solubility. N‑alkylation also shields the basic nitrogen, potentially modifying the compound‘s protonation state and hydrogen‑bonding capacity under physiological conditions [2].

Lipophilicity LogP N‑alkylation ADME Membrane permeability

Conformational Induction in Peptides: Azetidine‑2‑carboxylate (Aze) Scaffold vs. Proline (Pro)

Azetidine‑2‑carboxylic acid (Aze) scaffolds, including the N‑alkylated variant, are established proline surrogates that impose a distinct conformational constraint on peptide backbones. Molecular modeling and NMR studies on model tetrapeptides containing 2‑alkyl‑azetidine‑2‑carboxylic acids demonstrate that the four‑membered Aze ring preferentially stabilizes a γ‑turn conformation, whereas the five‑membered proline (Pro) ring favors β‑turns [1][2]. The presence of an α‑alkyl group (in this case, the butyl substituent) further enhances the turn‑inducing propensity [1]. This divergent conformational preference is a direct consequence of the difference in ring size (four‑membered vs. five‑membered) and translates into altered backbone geometry that can affect receptor recognition and proteolytic stability [3].

Peptide conformation Turn induction γ‑turn β‑turn Peptidomimetic

Predicted Physical Properties: (2R)-1-Butylazetidine-2-carboxylic acid vs. N‑tert‑Butylazetidine‑2‑carboxylic acid

The identity of the N‑alkyl substituent influences the predicted bulk physical properties of azetidine‑2‑carboxylic acid derivatives. (2R)-1-Butylazetidine-2-carboxylic acid exhibits a calculated density of 1.085 g/cm³ and a predicted boiling point of 257.5 °C at 760 mmHg . In contrast, the N‑tert‑butyl analog (CAS 18085‑38‑6) is a solid with a melting point reported in the range of 105–110 °C . The n‑butyl group provides a linear, less sterically hindered alkyl chain compared to the branched tert‑butyl moiety, which may affect both the compound‘s packing in the solid state and its reactivity in N‑dealkylation or further derivatization reactions [1].

Physicochemical properties Density Boiling point N‑alkyl chain Steric hindrance

Validated and Inferred Application Scenarios for (2R)-1-Butylazetidine-2-carboxylic acid Based on Quantitative Differentiation


Chiral Building Block for Enantioselective Synthesis of Peptidomimetics and Bioactive Small Molecules

The defined (R)-stereochemistry and N‑butyl substitution make this compound a valuable chiral synthon for constructing peptidomimetics and small molecules with predetermined three‑dimensional geometry [1]. Its use is predicated on the stereochemical and conformational evidence in Section 3: the (R)-configuration ensures proper spatial orientation in target binding pockets, while the Aze scaffold programs a γ‑turn conformation distinct from that of proline [2][3]. This combination is particularly relevant in medicinal chemistry campaigns targeting protein‑protein interactions or G‑protein coupled receptors where precise backbone topology is critical.

Proline Surrogate in Structure‑Activity Relationship (SAR) Studies Requiring Enhanced Lipophilicity

As documented in the LogP comparison (Section 3), the N‑butyl group confers a >4‑log unit increase in lipophilicity relative to unsubstituted azetidine‑2‑carboxylic acid [4]. This property makes (2R)-1-Butylazetidine-2-carboxylic acid a suitable proline replacement in SAR campaigns aimed at improving passive membrane permeability or altering the distribution profile of peptide‑based probes. Researchers can exploit this increased lipophilicity while retaining the conformational restriction of the azetidine ring, thereby decoupling physicochemical optimization from scaffold rigidity.

Scaffold for Investigating N‑Alkyl Chain Effects on Conformation and Biological Activity

The distinct physicochemical and steric profile of the n‑butyl group relative to smaller (e.g., methyl) or branched (e.g., tert‑butyl) N‑alkyl chains positions this compound as a key tool for systematic studies of N‑substituent effects. By comparing the (2R)-1-butyl derivative with its N‑methyl, N‑ethyl, or N‑tert‑butyl counterparts, medicinal chemists can deconvolute the contributions of lipophilicity, steric bulk, and conformational bias to in vitro potency, selectivity, and pharmacokinetic behavior. Such studies are foundational for the rational optimization of azetidine‑containing lead series.

Reference Standard for Analytical Method Development and Chiral Purity Assessment

Given the critical importance of enantiopurity for biological outcomes (see Section 3), (2R)-1-Butylazetidine-2-carboxylic acid serves as an essential reference standard for developing and validating chiral HPLC or SFC methods intended to resolve this compound from its (2S)-enantiomer or other related impurities [1]. Procurement of the pure (R)-enantiomer enables accurate calibration of analytical systems used to monitor stereochemical integrity during synthetic scale‑up, storage, or formulation studies.

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